3,4-Dichloro-2-naphthol
Overview
Description
3,4-Dichloro-2-naphthol is an organic compound with the molecular formula C10H6Cl2O. It is a derivative of naphthol, where two chlorine atoms are substituted at the 3rd and 4th positions of the naphthalene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3,4-Dichloro-2-naphthol can be synthesized through several methods. One common approach involves the chlorination of 2-naphthol. The reaction typically uses chlorine gas in the presence of a catalyst such as ferric chloride (FeCl3) or aluminum chloride (AlCl3). The reaction is carried out under controlled conditions to ensure selective chlorination at the 3rd and 4th positions.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chlorination processes. The use of continuous flow reactors and advanced catalytic systems helps in achieving high yields and purity. The reaction conditions, such as temperature, pressure, and chlorine concentration, are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 3,4-Dichloro-2-naphthol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert it to dihydro derivatives using reducing agents such as sodium borohydride (NaBH4).
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include sodium hydroxide (NaOH) and potassium tert-butoxide (KOtBu).
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium hydroxide in aqueous or alcoholic solutions.
Major Products:
Oxidation: Formation of dichloroquinones.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of various substituted naphthols.
Scientific Research Applications
3,4-Dichloro-2-naphthol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in developing pharmaceutical agents.
Industry: Utilized in the production of specialty chemicals and as a precursor for various industrial processes.
Mechanism of Action
The mechanism by which 3,4-Dichloro-2-naphthol exerts its effects involves interactions with cellular components. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
- 2,4-Dichloro-1-naphthol
- 2,3-Dichloro-1-naphthol
- 3,5-Dichloro-2-naphthol
Comparison: 3,4-Dichloro-2-naphthol is unique due to the specific positioning of chlorine atoms, which influences its reactivity and properties. Compared to other dichloronaphthols, it may exhibit different chemical behaviors and biological activities. For instance, the position of chlorine atoms can affect the compound’s ability to undergo substitution reactions or interact with biological targets.
Properties
IUPAC Name |
3,4-dichloronaphthalen-2-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6Cl2O/c11-9-7-4-2-1-3-6(7)5-8(13)10(9)12/h1-5,13H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNMKKECRZGILJA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=C2Cl)Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6Cl2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20346351 | |
Record name | 3,4-Dichloro-2-naphthol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20346351 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57396-89-1 | |
Record name | 3,4-Dichloro-2-naphthol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20346351 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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